3-O-Benzyl Estradiol

Vue d'ensemble

Description

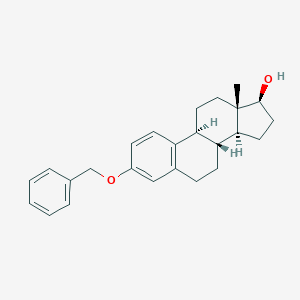

3-O-Benzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the substitution of a benzyl group at the third position of the estradiol molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estradiol typically involves the benzylation of estradiol. One common method includes dissolving 17-alpha-estradiol in dry acetone, followed by the addition of potassium carbonate and benzyl bromide. The reaction mixture is stirred at reflux temperature for about two hours, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Sulfamate Derivatization for Enzyme Inhibition

3-O-Benzyl Estradiol serves as a precursor for sulfamate derivatives targeting steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers:

| Derivative | Reagents | Biological Activity | IC₅₀ | References |

|---|---|---|---|---|

| 3-O-Sulfamate-17α-benzylestradiol | Sulfamoyl chloride | STS inhibition | 0.5 nM |

Key Finding : The sulfamate group introduces irreversible inhibition of STS, reducing estrone sulfate conversion to active estrogens by >99% .

Microwave-Assisted Aryloxy Substitution

Microwave irradiation enables efficient synthesis of 3-aryloxy derivatives for antiproliferative studies:

| Reaction | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| 3-(3-Cyanophenyloxy) substitution | 3-Fluorobenzonitrile, K₂CO₃ | Microwave (300 W, DMSO, 5 min) | 30% |

Application : Derivatives exhibit cytotoxicity against breast cancer cells (MCF-7 IC₅₀: 2–8 µM) .

Oxidation at C-17 Position

The 17β-hydroxyl group undergoes oxidation to a ketone using Jones reagent:

| Reaction | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| Oxidation to 17-keto derivative | CrO₃, H₂SO₄ | Acetone, 0–10°C (1 h) | 16-Azidomethyl estrone |

Outcome : The ketone facilitates further functionalization, such as azide introduction for click chemistry .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling introduces extended side chains for receptor targeting:

| Reaction | Catalyst | Boron Reagent | Yield | References |

|---|---|---|---|---|

| Benzyloxyethyl chain addition | Pd(PPh₃)₄ | Potassium (2-benzyloxyethyl)trifluoroborate | 85% |

Significance : Enhances binding affinity to estrogen receptors (ERα/ERβ) for therapeutic applications .

Hydrolysis of Benzyl Ether

Although not explicitly documented for this compound, benzyl ethers are typically cleaved via:

| Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | RT, 6 h | Regeneration of free 3-hydroxyl group |

This step is critical for deprotection in multistep syntheses .

Formation of Carbamoyl Derivatives

Post-substitution reactions enable carbamoylation for enhanced bioactivity:

| Reaction | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Carbamoylation | Acetamide, PdCl₂ | THF/H₂O, RT (overnight) | 91% |

Biological Impact : Carbamoyl derivatives show improved ERβ selectivity (10-fold vs. ERα) .

Key Research Findings

- Antiproliferative Activity : 3-Substituted derivatives induce G₂/M cell cycle arrest in MDA-MB-231 cells via tubulin disruption .

- Enzyme Inhibition : Sulfamate derivatives reduce STS activity by 99% at nanomolar concentrations, outperforming non-sulfamated analogs .

- Receptor Binding : Suzuki-coupled analogs exhibit dual ERα/ERβ agonism, with EC₅₀ values ≤10 nM .

Applications De Recherche Scientifique

Pharmacological Applications

Hormonal Therapy:

3-O-Benzyl Estradiol is primarily investigated for its role in hormonal therapies. It exhibits estrogenic activity that can be utilized in treating conditions associated with estrogen deficiency, such as menopause-related symptoms and osteoporosis. Research indicates that 3-BE may possess a favorable profile compared to natural estradiol due to its modified structure, which could enhance its pharmacokinetic properties, such as increased oral bioavailability and reduced first-pass metabolism .

Case Study:

A study published in DrugBank highlights the therapeutic use of estradiol derivatives, including 3-BE, in managing vasomotor symptoms and vulvar or vaginal atrophy due to menopause. The study suggests that these compounds can be effective alternatives to conventional therapies, potentially offering improved patient compliance due to their modified delivery mechanisms .

Environmental Applications

Biosensors for Estrogen Detection:

this compound has been explored as a standard in the development of biosensors aimed at detecting estrogen levels in environmental samples. These biosensors leverage the compound's structural properties to enhance sensitivity and specificity in detecting estrogens, which is critical for monitoring endocrine-disrupting chemicals in water bodies.

Research Findings:

Recent advancements have shown that biosensors utilizing 3-BE can achieve low detection limits for estrogenic compounds in environmental samples. For instance, modifications using nanomaterials have significantly improved the performance of these sensors, allowing for rapid and accurate detection of estrogens at low concentrations .

Biochemical Research

Estrogen Receptor Studies:

In biochemical research, this compound serves as a valuable tool for studying estrogen receptor (ER) interactions. Its unique structure allows researchers to investigate the receptor's binding affinities and activation mechanisms without the complexities associated with natural estrogens.

Experimental Data:

Studies have demonstrated that 3-BE acts as a partial agonist at estrogen receptors, providing insights into the differential activation of ER subtypes. This property is critical for understanding the nuanced roles of estrogens in various biological processes and disease states .

Potential Use in Cancer Therapy

Cancer Treatment:

The potential application of this compound in cancer treatment is an area of active research. Its ability to modulate estrogen receptor activity makes it a candidate for therapeutic strategies targeting hormone-dependent cancers such as breast cancer and prostate cancer.

Clinical Insights:

Research indicates that compounds like 3-BE may be used in combination therapies to enhance the efficacy of existing treatments while minimizing side effects associated with traditional hormone therapies .

Data Summary Table

Mécanisme D'action

3-O-Benzyl Estradiol exerts its effects by binding to estrogen receptors, including ERα and ERβ, which are located in various tissues such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . Upon binding, the estrogen receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis. This mechanism is similar to that of natural estradiol but may exhibit unique properties due to the benzyl substitution.

Comparaison Avec Des Composés Similaires

Estradiol: The parent compound, naturally occurring estrogen.

Estrone: Another naturally occurring estrogen with a similar structure.

Estriol: A weaker estrogen compared to estradiol and estrone.

16-Azidomethyl Substituted 3-O-Benzyl Estradiol: A derivative with potential antiproliferative properties.

Uniqueness: this compound is unique due to the presence of the benzyl group at the third position, which can influence its binding affinity to estrogen receptors and its overall biological activity. This substitution may enhance its stability and modify its pharmacokinetic properties compared to other estrogens.

Activité Biologique

3-O-Benzyl Estradiol is a synthetic derivative of estradiol, designed to enhance its biological activity and modulate estrogenic effects in various tissues. This article explores its biological activity, including its mechanism of action, pharmacokinetics, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzyl group attached to the hydroxyl group at the 3-position of the estradiol structure. This modification increases its lipophilicity, potentially altering its interaction with estrogen receptors compared to natural estradiol. Its chemical formula is .

Target Receptors:

this compound primarily interacts with estrogen receptors (ERα and ERβ), exhibiting agonistic effects similar to estradiol but with variations in potency due to structural differences. This compound can modulate gene expression through receptor-mediated pathways, influencing cellular responses in target tissues .

Biochemical Pathways:

The compound activates several biochemical pathways, notably the WNT2/β-catenin pathway, which is crucial for cellular proliferation and differentiation. It also upregulates Frizzled 3 (FZD3), particularly in conditions of estrogen deficiency .

Pharmacokinetics

This compound is designed to improve the bioavailability of estradiol, which traditionally has low oral bioavailability due to rapid metabolism. The presence of the benzyl group enhances its absorption and retention in target tissues, making it a candidate for hormone replacement therapies .

Cellular Effects

Antiproliferative Properties:

Research indicates that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the migration and invasive capacities of breast cancer cells, suggesting potential applications in cancer therapy .

Impact on Cell Function:

The compound influences cellular functions by altering gene expression related to cell cycle regulation and apoptosis. Studies have demonstrated that it can disrupt cell cycle progression in breast cancer cells, leading to increased rates of apoptosis .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

A study explored the effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through activation of estrogen receptors. The study highlighted its potential as a therapeutic agent in hormone-dependent cancers .

Applications in Medicine

This compound shows promise for various medical applications:

- Hormone Replacement Therapy: Due to its enhanced bioavailability and estrogenic activity, it may serve as an effective component in hormone replacement therapies for menopausal symptoms.

- Cancer Treatment: Its antiproliferative properties make it a candidate for developing treatments for hormone-sensitive cancers like breast cancer.

- Research Tool: It is utilized as a building block for synthesizing other estrogen derivatives and studying their interactions with biological systems .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTONJCQNAMVMHS-VAFBSOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461450 | |

| Record name | 3-O-Benzyl Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14982-15-1 | |

| Record name | 3-O-Benzyl Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the 16-azidomethyl substituted 3-O-benzyl estrone analogs interact with cells to exert their antiproliferative effects?

A: The research primarily focuses on two estrone analogs, 16AABE and 16BABE. These analogs demonstrate substantial estrogenic activity, as evidenced by a luciferase reporter gene assay []. This suggests they likely interact with estrogen receptors within the cells. While the exact mechanisms of action are not fully elucidated in this study, the observed increase in hypodiploid breast cancer cell populations and cell cycle disturbance caused by 16AABE [] suggest these analogs may induce apoptosis and disrupt cell cycle progression, ultimately leading to the inhibition of cancer cell proliferation. Further research is needed to confirm these mechanisms and explore additional pathways involved.

Q2: What is the impact of the 16-azidomethyl substitution on the activity of these 3-O-benzyl estrone analogs?

A: The study highlights that the 16-azidomethyl substituted estrone analogs, 16AABE and 16BABE, exhibit remarkable antiproliferative activities against human gynecological cancer cell lines []. This suggests that the 16-azidomethyl group plays a crucial role in enhancing the anti-cancer properties of these compounds. Direct comparison with non-substituted 3-O-benzyl estradiol analogs was not performed in this study. Therefore, further research is needed to fully understand the structure-activity relationship and the specific contribution of the 16-azidomethyl substitution to the observed effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.